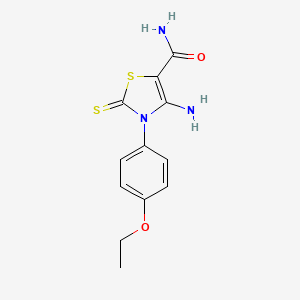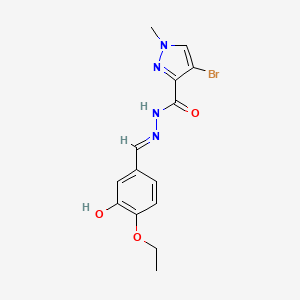
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling enzyme that regulates various cellular processes, including cell growth, proliferation, and survival. LY294002 has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mechanism of Action
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical signaling molecule that activates downstream signaling pathways such as Akt and mTOR. The inhibition of PI3K by N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide ultimately leads to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. It has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been implicated in the regulation of glucose metabolism and insulin signaling. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide is its selectivity for PI3K. This selectivity allows researchers to specifically investigate the role of PI3K in various biological processes. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been shown to be effective in inhibiting PI3K in vitro and in vivo. However, one of the limitations of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide is its potential for off-target effects. Researchers need to carefully design experiments to minimize the potential for off-target effects and ensure that the observed effects are due to PI3K inhibition.
Future Directions
There are several future directions for the use of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide in scientific research. One potential area of research is the investigation of the role of PI3K in aging and age-related diseases. Another potential area of research is the development of more selective and potent PI3K inhibitors. Additionally, the use of N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide in combination with other drugs or therapies may enhance its effectiveness in treating various diseases.
Synthesis Methods
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then undergoes a coupling reaction with 5-phenylisoxazole-3-carboxylic acid to form the desired product, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide.
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been extensively used in scientific research to investigate the role of PI3K in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt signaling pathway. N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has also been used to study the role of PI3K in insulin signaling and glucose metabolism. Additionally, N-(2-hydroxy-5-methylphenyl)-5-phenyl-3-isoxazolecarboxamide has been used to investigate the role of PI3K in neuronal function and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-8-15(20)13(9-11)18-17(21)14-10-16(22-19-14)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQHYPWNPZBPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)

![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)

![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)



